4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid
Overview
Description
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions . The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of this compound with α1-AR affects these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This results in therapeutic effects for numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which may have implications for neurological conditions such as Alzheimer’s disease. Additionally, this compound interacts with various proteins and receptors, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and multifaceted. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and function. In neuronal cells, this compound has been shown to enhance synaptic transmission and improve cognitive functions by increasing acetylcholine levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the methoxyphenyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can modulate the activity of other enzymes and receptors, leading to changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained increases in acetylcholine levels and improvements in cognitive function in animal models . The compound’s effects may diminish over extended periods due to potential adaptive responses in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and improve memory in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . The compound interacts with enzymes such as acetylcholinesterase, modulating their activity and influencing the levels of neurotransmitters like acetylcholine . Additionally, it may affect the metabolism of other biomolecules, leading to changes in metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm and synaptic regions of neuronal cells, where it can interact with acetylcholinesterase and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine.
Alkylation: The next step is the alkylation of 4-(2-methoxyphenyl)piperazine with a suitable alkylating agent, such as benzyl chloride, to form 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzyl chloride.
Hydrolysis: The final step involves the hydrolysis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and development.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industrial Applications: The compound is used in the synthesis of other piperazine derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A piperazine derivative used as an antidepressant and anxiolytic agent.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with alpha1-adrenergic receptors and other molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(9-7-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXOKVXKHGAASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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